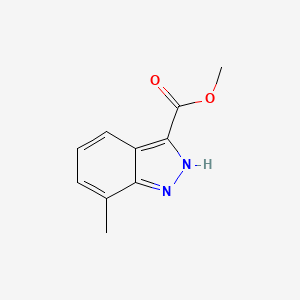

Methyl 7-methyl-1H-indazole-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 7-methyl-1H-indazole-3-carboxylate is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.202. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Spectral Analysis

- Methyl 7-methyl-1H-indazole-3-carboxylate, as part of the indazole family, shows notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating. This reactivity is important in chemical synthesis and analysis (Palmer et al., 1975).

Synthesis and Derivative Compounds

- Research has been conducted on the synthesis of various indazole derivatives, including those with substitutions at different positions. These derivatives are of interest due to their potential applications in pharmacology and material science (Bistocchi et al., 1981).

Thermochemical Properties

- The enthalpy of formation for indazoles, including this compound, has been studied. Understanding these thermochemical properties is crucial for applications in material sciences and engineering (Orozco-Guareño et al., 2019).

Structural Studies

- Structural analysis through X-ray crystallography and magnetic resonance spectroscopy has been done to understand the spatial arrangement and properties of indazole compounds. This knowledge aids in the design and development of new materials and drugs (Teichert et al., 2007).

Synthetic Methodologies

- Novel synthetic methodologies have been developed for creating indazole-based compounds, showcasing the versatility and potential of this compound in chemical synthesis (Reddy et al., 2013).

Safety and Hazards

“Methyl 7-methyl-1H-indazole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being a potential target .

Mechanism of Action

Target of Action

Methyl 7-methyl-1H-indazole-3-carboxylate is a complex compound with potential biological activity. Indazole derivatives have been found to interact with various targets, including the respiratory system, eyes, and skin .

Mode of Action

For instance, some indazole derivatives have been found to bind effectively with the hinge region of tyrosine kinase . This interaction can lead to changes in the function of the target, potentially influencing cellular processes .

Biochemical Pathways

For example, some indazole derivatives have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response . These effects are achieved through the activation of nuclear receptors, regulation of intestinal hormones, and influencing the biological effects of bacteria as signaling molecules .

Result of Action

Indazole derivatives have been associated with various biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Properties

IUPAC Name |

methyl 7-methyl-2H-indazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-4-3-5-7-8(6)11-12-9(7)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWIDAHGDMDQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dinitrophenyl)-1-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B3005904.png)

![Ethyl 2-{[5-(bis{[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B3005909.png)

![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3005916.png)